4-(Benzylamino)-2-methylbutan-2-ol
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Overview
Description
4-(Benzylamino)-2-methylbutan-2-ol is an organic compound that features a benzylamino group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-2-methylbutan-2-ol typically involves multi-step reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Alkylation: Attachment of the benzylamino group to the butanol backbone.
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalysts to enhance reaction efficiency and yield. For example, the use of Raney nickel in the reduction step can significantly improve the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a carbonyl group.
Reduction: Further reduction of the amine group to form secondary or tertiary amines.
Substitution: Replacement of the benzylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
4-(Benzylamino)-2-methylbutan-2-ol has been studied for its potential antimicrobial properties. Research has shown that derivatives of this compound can effectively inhibit the growth of Gram-positive bacteria and fungi . Additionally, it has applications in the synthesis of pharmaceuticals and as an intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-2-methylbutan-2-ol involves its interaction with cellular membranes and enzymes. The benzylamino group can interact with proteins and enzymes, disrupting their normal function and leading to antimicrobial effects . The compound’s ability to increase membrane permeability also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-(Benzylamino)butoxy)-9H-carbazole: This compound has similar antimicrobial properties and is used in similar applications.
N-Benzylamine: Another compound with a benzylamino group, used in various industrial applications.
Uniqueness
4-(Benzylamino)-2-methylbutan-2-ol is unique due to its specific structure, which allows for a combination of hydrophobic and hydrophilic interactions. This dual nature enhances its ability to interact with a wide range of biological targets, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
4-(benzylamino)-2-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,14)8-9-13-10-11-6-4-3-5-7-11/h3-7,13-14H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKHFUSTODJFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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